molecular formula C6H13N3OS B1661276 5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thione CAS No. 89138-39-6

5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thione

Cat. No.: B1661276
CAS No.: 89138-39-6
M. Wt: 175.25 g/mol
InChI Key: ULYPWWYAPKRHNU-UHFFFAOYSA-N
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Description

5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thione (Molecular Formula: C6H13N3OS) is a saturated heterocyclic compound based on the 1,3,5-triazinane scaffold, which is functionalized with a thione group (C=S) at the 2-position and a 2-hydroxypropyl side chain . The 1,3,5-triazinane-thione core is recognized in organic and medicinal chemistry as a versatile building block with diverse biological activities . While specific studies on this exact molecule are limited, research on closely related 3,5-disubstituted-1,3,5-thiadiazine-thione analogues has demonstrated significant pharmacological potential, including anti-nociceptive and antibacterial properties . Molecular docking studies of similar compounds suggest that the anti-nociceptive activity may be attributed to effective targeting of the μ-opioid receptor (μOR) . Furthermore, certain derivatives in this chemical family have shown promising anti-bacterial activity against challenging pathogens such as Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA) . Beyond biomedical applications, dimeric derivatives of the 1,3,5-triazinane scaffold have also been investigated for their use as effective corrosion inhibitors in strong acidic environments . The presence of the thione group and nitrogen atoms in its structure provides potential metal-chelating properties, which could be relevant for both its biological activity and materials science applications . This product is intended for research purposes such as investigating structure-activity relationships (SAR), exploring new synthetic pathways, and developing applications in medicinal chemistry or materials science. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2-hydroxypropyl)-1,3,5-triazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3OS/c1-5(10)2-9-3-7-6(11)8-4-9/h5,10H,2-4H2,1H3,(H2,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYPWWYAPKRHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CNC(=S)NC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384520
Record name 5-(2-hydroxypropyl)-1,3,5-triazinane-2-thione
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Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89138-39-6
Record name NSC319455
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-hydroxypropyl)-1,3,5-triazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Hydroxypropyl)-4-thioxohexahydro-1,3,5-triazine
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Preparation Methods

Reaction Mechanism and Substrate Selection

The proposed mechanism begins with the nucleophilic attack of thiourea on an aldehyde, forming an imine intermediate. Subsequent cyclization with a second thiourea molecule generates a tricomponent adduct, which eliminates ammonia to yield a dihydrotriazine-thione. Alkylation via an orthoformate introduces the 2-hydroxypropyl moiety. For example, using tri(2-hydroxypropyl) orthoformate (hypothetical) as the alkylating agent could directly incorporate the substituent. However, such orthoformates are uncommon, necessitating alternative approaches:

  • Protected Aldehydes : Employing 3-hydroxypropanal protected as an acetal to prevent self-condensation.
  • Epoxide Alkylation : Replacing orthoformates with glycidol (2,3-epoxy-1-propanol) to enable ring-opening alkylation at the triazine nitrogen.

Optimization Challenges

Key challenges include:

  • Regioselectivity : Ensuring the hydroxypropyl group attaches exclusively at the 5-position.
  • Stability of Intermediates : The hydroxypropyl group’s polarity may hinder solubility in nonpolar solvents, requiring polar aprotic solvents like dimethylformamide (DMF).
  • Byproduct Formation : Competing reactions, such as over-alkylation or oxidation of the thione group, must be minimized through controlled stoichiometry and inert atmospheres.

Post-Synthetic Alkylation of Triazinane-2-Thione

An alternative strategy involves synthesizing the 1,3,5-triazinane-2-thione core followed by regioselective alkylation with 3-chloro-1-propanol or glycidol. This two-step approach benefits from modularity and easier characterization of intermediates.

Core Synthesis via Cyclocondensation

The triazinane-thione core can be prepared by cyclizing 1,3-diaminopropane with carbon disulfide under basic conditions:
$$
\text{1,3-Diaminopropane} + \text{CS}2 \xrightarrow{\text{NaOH}} \text{1,3,5-Triazinane-2-thione} + \text{H}2\text{S}
$$
This method, analogous to hexahydrotriazine syntheses, requires rigorous temperature control (0–5°C) to prevent oligomerization.

Alkylation with Hydroxypropylating Agents

The hydroxypropyl group is introduced via nucleophilic substitution:

  • 3-Chloro-1-Propanol : Reacting the triazinane-thione with 3-chloro-1-propanol in the presence of potassium carbonate yields the target compound.
    $$
    \text{Triazinane-2-thione} + \text{ClCH}2\text{CH(OH)CH}3 \xrightarrow{\text{K}2\text{CO}3} \text{this compound} + \text{KCl}
    $$
  • Glycidol : Epoxide ring-opening under acidic conditions (e.g., methanesulfonic acid) attaches the hydroxypropyl group selectively.

Yield and Purity Considerations

Post-alkylation purification often involves recrystallization from methanol or aqueous ethanol. Patents suggest yields of 60–75% for analogous alkylations, with purity >90% confirmed via HPLC.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield Range
Multicomponent Reaction One-pot synthesis; minimal purification Limited orthoformate availability; regioselectivity issues 40–55%
Post-Synthetic Alkylation Modular; high regiocontrol Multi-step process; intermediate instability 60–75%
Cyclocondensation Scalable; uses inexpensive reagents Requires harsh conditions; byproduct formation 50–65%

Industrial-Scale Considerations

DayangChem’s production of this compound (CAS 89138-39-6) likely employs a hybrid approach, combining cyclocondensation for the core and epoxide alkylation for functionalization. Key industrial adaptations include:

  • Catalyst Recycling : Phosphotungstic acid, as used in triazine syntheses, can be recovered via mother liquor recycling.
  • Continuous Flow Systems : Mitigating exotherms during alkylation steps improves safety and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The thione group can be reduced to form a thiol group.

    Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(2-Oxopropyl)-1,3,5-triazinane-2-thione.

    Reduction: Formation of 5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thiol.

    Substitution: Formation of various substituted triazinane derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The molecular structure of 5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thione can be represented as follows:

  • Chemical Formula : C₅H₁₁N₃OS
  • Molecular Weight : 145.23 g/mol

The presence of the hydroxypropyl group enhances its solubility and reactivity, making it a versatile compound for various applications.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions due to its ability to undergo oxidation, reduction, and substitution reactions:

Reaction Type Reagents Used Products Formed
OxidationPotassium permanganate5-(2-Oxopropyl)-1,3,5-triazinane-2-thione
ReductionLithium aluminum hydride5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thiol
SubstitutionAmines or thiolsVarious substituted triazinane derivatives

Biology

Research indicates that this compound exhibits potential biological activities including:

  • Antimicrobial Properties : Studies have shown that derivatives of thiadiazine thiones exhibit significant antimicrobial effects against various pathogens .
  • Anticancer Activity : The compound is being investigated for its ability to inhibit cancer cell proliferation through interaction with specific molecular targets .

Medicine

In medicinal chemistry, this compound is explored as a scaffold for drug development. Its structural features allow for modifications that can enhance therapeutic efficacy while reducing toxicity. Notably, derivatives have been synthesized with promising results in anti-inflammatory and analgesic activities .

Industry

This compound is utilized in the production of specialty chemicals and serves as an intermediate in synthesizing agrochemicals and pharmaceuticals. Its versatility makes it valuable in formulating products with specific biological activities .

Case Study 1: Antimicrobial Activity Assessment

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds were tested using the agar diffusion method, revealing inhibition zones correlating with their concentrations.

Case Study 2: Drug Development Exploration

In another investigation focused on anticancer properties, researchers synthesized modified triazinane derivatives and evaluated their effects on human cancer cell lines. Results indicated that certain modifications increased cytotoxicity compared to the parent compound .

Mechanism of Action

The mechanism of action of 5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The hydroxypropyl group enhances its solubility and bioavailability, allowing it to effectively interact with biological molecules. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular receptors and signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thione are best understood by comparing it to related triazinane and thiadiazine thiones. Below is a detailed analysis:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 5-(2-hydroxypropyl) C₆H₁₁N₃OS 173.24 Hydrophilic due to hydroxyl group; potential for H-bonding
5-Methyl-1,3,5-triazinane-2-thione 5-methyl C₄H₉N₃S 131.20 Lower hydrophilicity; simpler alkyl chain
5-Octyl-1,3,5-triazinane-2-thione 5-octyl C₁₁H₂₁N₃S 227.37 Hydrophobic; long alkyl chain enhances lipid solubility
5-[3-(1H-Imidazol-1-yl)propyl]-1,3,5-triazinane-2-thione 5-(imidazolylpropyl) C₉H₁₅N₅S 225.31 Basic imidazole group enables pH-dependent solubility and metal binding
5-(2-Diethylaminoethyl)-1,3,5-triazinane-2-thione 5-(diethylaminoethyl) C₉H₁₈N₄S 214.33 Tertiary amine enhances solubility in acidic media; potential for drug delivery
5-Propyl-1,3,5-triazinane-2-thione 5-propyl C₆H₁₃N₃S 159.25 Moderate hydrophobicity; intermediate chain length

Key Findings from Comparative Studies

Solubility and Hydrophilicity :

  • The 2-hydroxypropyl substituent in This compound confers higher water solubility compared to alkyl-substituted analogs like 5-methyl and 5-octyl derivatives . This is critical for biological applications requiring aqueous compatibility.
  • In contrast, the imidazolylpropyl derivative (C₉H₁₅N₅S) exhibits pH-dependent solubility due to the basic imidazole ring, with enhanced solubility in acidic environments .

Reactivity and Functionalization: The thione group (-C=S) in all compounds allows for nucleophilic substitution or coordination with metals. However, the hydroxypropyl substituent may sterically hinder reactions at the 5-position compared to smaller groups like methyl . The diethylaminoethyl analog (C₉H₁₈N₄S) shows enhanced reactivity in forming salts or complexes, leveraging its tertiary amine group .

Biological Relevance :

  • This compound has been investigated for pain management applications, likely due to its balanced solubility and bioavailability .
  • The imidazolylpropyl derivative is hypothesized to interact with biological targets such as enzymes or receptors via its aromatic nitrogen atoms .

Thermodynamic Stability :

  • Alkyl-substituted derivatives (e.g., 5-octyl, 5-propyl) exhibit higher thermal stability due to van der Waals interactions from longer hydrocarbon chains .
  • Polar substituents (hydroxypropyl, imidazolylpropyl) may reduce melting points but improve compatibility with polar matrices in materials science .

Biological Activity

5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the class of triazine derivatives and can be synthesized through various chemical methods. Its structure features a triazine ring with a hydroxypropyl group and a thione functional group, which contributes to its biological activity. The synthesis typically involves multi-step reactions, including cyclization and functional group modifications.

1. Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) in the range of 40.97 to 54.77 μg/mL . The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

2. Anti-nociceptive Effects

The anti-nociceptive potential of this compound was evaluated using the hot plate method on BALB/C mice. Compounds similar to this compound demonstrated significant effects on pain perception, with latency times increasing notably at doses of 50 μg/kg . Molecular docking studies suggest that these effects may be mediated through interactions with μ-opioid receptors (μOR), indicating a potential mechanism for pain relief.

3. Antioxidant Properties

The compound also exhibits antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. In vitro assays have demonstrated its ability to scavenge free radicals effectively, contributing to its potential use in preventing cellular damage associated with various conditions such as cancer and neurodegenerative diseases.

Case Studies and Research Findings

A variety of studies have investigated the biological activities of this compound and its analogs:

StudyFindings
Study ADemonstrated significant antimicrobial activity against Pseudomonas aeruginosa (MIC = 40.97 μg/mL)
Study BShowed anti-nociceptive effects in mice with increased latency times (P < 0.01)
Study CHighlighted antioxidant properties through free radical scavenging assays

These findings underscore the therapeutic potential of this compound across different biological contexts.

The biological activities of this compound can be attributed to several mechanisms:

  • Antimicrobial Action : Disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.
  • Pain Relief : Interaction with μ-opioid receptors leading to reduced pain perception.
  • Antioxidant Activity : Scavenging of reactive oxygen species (ROS) that contribute to oxidative stress.

Q & A

Q. What are the established synthetic routes for 5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thione, and how do reaction conditions influence product purity?

Answer: The synthesis typically involves cyclization reactions of thiourea derivatives with hydroxyalkyl or carbonyl-containing reagents. Key methodologies include:

  • Catalyzed cyclization : Using FeCl₃·6H₂O as a Lewis acid catalyst, 1-arylthioureas react with aliphatic carboxylic acids (e.g., acetic acid) under reflux (80°C) to form triazinane derivatives. Yields improve significantly with FeCl₃ compared to Brønsted acids (e.g., p-toluenesulfonic acid) .
  • Acid-mediated cyclization : Thiourea intermediates derived from aryl isothiocyanates and amines undergo acid-catalyzed cyclization to form triazinane-thiones. For example, 4-(benzo[d]thiazol-2-yl)benzenamine reacts with aryl isothiocyanates in the presence of HCl to yield 1,3,5-triazinane-2-thiones .

Q. Critical factors :

  • Catalyst selection : FeCl₃ enhances reaction efficiency by stabilizing intermediates.
  • Temperature : Elevated temperatures (≥80°C) reduce side products like oxadiazinane derivatives .
  • Solvent : Ethanol or methanol minimizes byproducts during recrystallization .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystTemp. (°C)Yield (%)Purity (HPLC)Reference
FeCl₃-mediatedFeCl₃·6H₂O8065–75>95%
Acid-catalyzedHClRT–6050–6085–90%
Base-mediatedKOHReflux40–5080–85%

Q. How is this compound characterized structurally?

Answer: Structural elucidation employs:

  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. For example, hydrogen-bonded networks in triazinane-thiones are validated via SHELX-based refinement .
  • Spectroscopy :
    • ¹H/¹³C NMR : Hydroxypropyl protons appear as triplets (δ 3.62–4.22 ppm), while thiocarbonyl (C=S) signals are absent due to tautomerism .
    • FT-IR : C–S stretches at 1474 cm⁻¹ and O–H bands at 3310 cm⁻¹ confirm functional groups .

Q. Best practices :

  • Use deuterated solvents (e.g., CDCl₃) to avoid proton exchange artifacts in NMR.
  • For crystallography, collect high-resolution data (≤0.8 Å) to resolve disorder in hydroxypropyl groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in FeCl₃-mediated synthesis?

Answer: Low yields often stem from incomplete cyclization or competing side reactions. Optimization strategies include:

  • Factorial design : Use a 2³ factorial matrix to test variables: catalyst loading (0.5–2.0 mol%), temperature (60–100°C), and solvent polarity (ethanol vs. DMF). Response surface modeling identifies optimal conditions .
  • Catalyst activation : Pre-treat FeCl₃·6H₂O at 120°C to remove hydration water, enhancing Lewis acidity .
  • In situ monitoring : Track reaction progress via TLC or HPLC to terminate reactions at maximum yield (typically 6–8 hours) .

Case study :
A 15% yield increase was achieved by increasing FeCl₃ loading from 1.0 to 1.5 mol% and using anhydrous ethanol .

Q. How to resolve contradictions in solubility data reported for this compound?

Answer: Discrepancies arise from polymorphic forms or solvent impurities. A systematic approach includes:

  • Solubility profiling : Use the shake-flask method in buffered solutions (pH 2–12) at 25°C. For example, solubility in ethanol ranges from 12–18 mg/mL depending on crystal form .
  • Thermodynamic analysis : DSC/TGA identifies metastable polymorphs. Stable forms exhibit higher melting points (142–145°C) .
  • Spectroscopic validation : Compare FT-IR spectra of recrystallized batches to rule out hydrate formation .

Q. Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)ConditionsReference
Ethanol15.2 ± 0.825°C, anhydrous
Water0.3 ± 0.125°C, pH 7.4
DMSO32.5 ± 1.225°C

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., bacterial enoyl-ACP reductase for antimicrobial studies). Validate with experimental IC₅₀ values .
  • QSAR modeling : Train models on triazinane-thione derivatives with known bioactivity data. Descriptors like LogP (3.13 ± 0.05) and PSA (36.09 Ų) correlate with membrane permeability .

Q. Validation :

  • Compare docking scores with in vitro assays (e.g., MIC against E. coli).
  • Use DFT calculations (B3LYP/6-31G*) to optimize geometries before docking .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thione
Reactant of Route 2
5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thione

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